MEL-3 Hydrochloride

Übersicht

Beschreibung

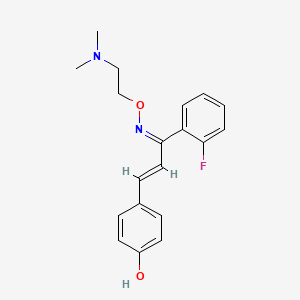

MEL-3 Hydrochloride is a potent androgen receptor antagonist from a new structural chemical class . It has been shown to inhibit the proliferation of both androgen-dependent and androgen-independent AR-positive prostate cancer cell lines .

Physical and Chemical Properties Analysis

This compound is a white to light brown powder . It is soluble in DMSO at a concentration of 15 mg/mL . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Analytical Chemistry and Food Safety

In the context of food safety, MEL-3 hydrochloride has been studied for its presence in animal feeds and its subsequent detection in edible fish tissues. Andersen et al. (2008) developed a quantitative method to determine melamine residues in fish tissues, highlighting the importance of this compound in food safety and contamination studies. This research is crucial for ensuring the safety of food products and public health Andersen, Turnipseed, Karbiwnyk, Clark, Madson, Gieseker, Miller, Rummel, & Reimschuessel, 2008.

2. Biochemical Research

In biochemical research, this compound has been used to study the sulfation of melatonin. Tian et al. (2015) investigated the sulfation process in various human organs and animal species. They identified critical enzymes responsible for this sulfation, thereby contributing to the understanding of melatonin metabolism Tian, Huo, Dong, Wu, Wang, Wang, Liu, & Ma, 2015.

3. Pharmacology and Cancer Research

In pharmacology, this compound has been investigated for its potential use in cancer therapy. Koshiuka et al. (2000) studied the anti-tumor activities of melarsoprol (Mel-B), derived from this compound, either alone or with all-trans-retinoic acid, demonstrating its effectiveness against breast and prostate cancer cells Koshiuka, Elstner, Williamson, Said, Tada, & Koeffler, 2000.

4. Environmental and Energy Applications

The study of this compound extends into environmental and energy applications. Barrio and Shalom (2018) explored the formation of a supramolecular assembly of melamine and chlorine for graphitic carbon nitride production. This research has implications for developing photocatalysts for environmental and energy-related applications Barrio & Shalom, 2018.

Wirkmechanismus

Target of Action

MEL-3 Hydrochloride is a potent inhibitor of the Androgen Receptor (AR) . The AR is a key regulator of prostate cancer growth and survival . It is often associated with mutated ARs that respond to a broadened spectrum of ligands, including the current antiandrogens used in the clinic .

Mode of Action

This compound interacts with the AR, blocking its signaling . It has been shown to be active against two mutant receptors, AR T877A and AR W741C, which are found in patients who have become resistant to bicalutamide and hydroxyflutamide, two standard antiandrogens used in prostate cancer therapy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . By inhibiting the AR, this compound suppresses the expression of androgen-regulated genes, such as PSA and FKBP5 . This leads to a reduction in prostate cancer cell growth .

Result of Action

This compound has been shown to inhibit the proliferation of both androgen-dependent and androgen-independent AR-positive prostate cancer cell lines . It also suppresses the expression of androgen-regulated genes, leading to a reduction in prostate cancer cell growth .

Safety and Hazards

MEL-3 Hydrochloride is classified as acutely toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting .

Biochemische Analyse

Biochemical Properties

MEL-3 Hydrochloride interacts with the androgen receptor (AR), a protein that plays a key role in the growth and survival of prostate cancer cells . It has been found to be active against two mutant receptors (AR T877A and ARW741C) that have been found in patients who have become resistant to bicalutamide and hydroxyflutamide, two standard antiandrogens used in prostate cancer therapy .

Cellular Effects

This compound has a significant impact on various types of cells, particularly prostate cancer cells. It inhibits the proliferation of both androgen-dependent and androgen-independent AR-positive prostate cancer cell lines . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression related to the androgen receptor.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the androgen receptor. It acts as an antagonist, blocking the receptor and thereby inhibiting the signaling pathways that promote the growth and survival of prostate cancer cells . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it’s known that this compound has a potent effect on prostate cancer cell lines

Eigenschaften

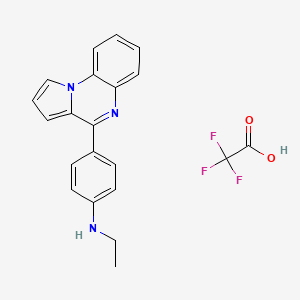

IUPAC Name |

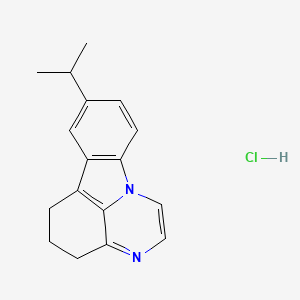

12-propan-2-yl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-11H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGQRPFTWFMWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292039-18-0 | |

| Record name | 292039-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

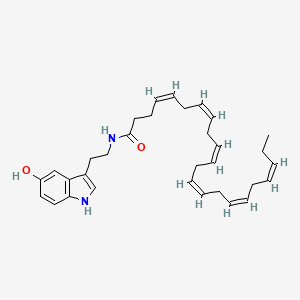

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)